molecular formula C5BrF3N2S B1447080 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile CAS No. 1628451-85-3

5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile

Cat. No. B1447080
CAS RN: 1628451-85-3
M. Wt: 257.03 g/mol
InChI Key: GWISYIRUNXAXEI-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a heteroatom-containing organic compound. It has a molecular weight of 257.03 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5BrF3N2S/c6-4-2 (1-10)3 (11-12-4)5 (7,8)9 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 257.03 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is involved in regioselective hydrodehalogenation processes. This chemical serves as a key intermediate in the synthesis of various isothiazole derivatives with potential applications in different fields of chemistry (Ioannidou & Koutentis, 2011).
  • It is also used in Suzuki coupling reactions, a significant process in organic chemistry for creating carbon-carbon bonds, indicating its utility in complex molecule synthesis (Christoforou, Koutentis, & Rees, 2003).

Derivatives and Reactions

  • The compound plays a role in the synthesis of thienoisothiazole derivatives. These derivatives have potential applications in material science and pharmaceuticals (James & Krebs, 1982).
  • It is used in reactions with secondary dialkylamines, showcasing its versatility in producing various derivatives with potential applications in medicinal chemistry (Kalogirou & Koutentis, 2014).

Biochemical Research

  • Studies have utilized derivatives of this compound in the development of new ruthenium(II) complexes, which have demonstrated interactions with DNA and proteins, suggesting potential applications in biochemical research and therapy (Đukić et al., 2020).

Structural and Topological Analysis

  • Research on the structural, topological, and vibrational properties of isothiazole derivatives, including those derived from this compound, provides insights into their chemical behavior and potential applications in various scientific fields (Romani et al., 2015).

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISYIRUNXAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed 3-methyl-1-nitrobutane (14.4 g, 122.92 mmol, 6.00 equiv), isopentyl nitrite (30 mL), Br2 (32.4 g, 202.74 mmol, 10.00 equiv). This was followed by the addition of 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile (4.0 g, 20.71 mmol, 1.00 equiv), in portions at 0° C. The resulting solution was stirred for 30 min at 0° C. in a water/ice bath. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:4). The resulting solution was diluted with 30 mL of DCM. The resulting mixture was washed with 2×50 mL of Na2SO3/H2O. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 4.5 g (85%) of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile as yellow crude oil.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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